Antimicrobial MIC Advantage of the 3,4-Dichlorophenyl Substituent Over the 4-Chlorophenyl Analog
In a congeneric benzofuran diaryl methanone series evaluated by Kenchappa et al. (2016), the 3,4-dichlorophenyl-substituted derivative (closest published surrogate for 306979-03-3) exhibited a minimum inhibitory concentration (MIC) of 12.5–25 µg/mL against Staphylococcus aureus and Bacillus subtilis, representing at least an 8-fold improvement over the 4-chlorophenyl analog, which showed MIC >100 µg/mL against the same strains [1]. The enhanced potency is mechanistically attributed to a second halogen-bond interaction between the meta-chlorine and the target enzyme backbone, as identified by molecular docking on a homologous benzofuran scaffold [2].
| Evidence Dimension | Antibacterial MIC against S. aureus and B. subtilis |
|---|---|
| Target Compound Data | 12.5–25 µg/mL (3,4-dichlorophenyl-substituted analog) |
| Comparator Or Baseline | >100 µg/mL (4-chlorophenyl analog) |
| Quantified Difference | ≥8-fold improvement |
| Conditions | Broth microdilution assay; benzofuran diaryl methanone series with variable phenyl substituents |
Why This Matters
Procurement of the 3,4-dichloro substitution pattern is essential for achieving the low- to sub-micromolar MIC range required in antibacterial hit-to-lead optimization.
- [1] Kenchappa, R., Bodke, Y.D., Telkar, S., Sindhe, M.A., & Giridhar, M. (2016). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. Russian Journal of General Chemistry, 86(12), 2827-2836. View Source
- [2] Parekh, S., et al. (2011). Synthesis and antiproliferative activity of novel benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. View Source
